molecular formula C9H15NO2 B8230891 Methyl 7-azabicyclo[4.1.1]octane-1-carboxylate

Methyl 7-azabicyclo[4.1.1]octane-1-carboxylate

Cat. No.: B8230891
M. Wt: 169.22 g/mol
InChI Key: NFBTZHQOSQDNAA-UHFFFAOYSA-N
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Description

Methyl 7-azabicyclo[411]octane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-azabicyclo[4.1.1]octane-1-carboxylate typically involves multistep reactions starting from simpler organic molecules. One common method involves the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under controlled conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-azabicyclo[4.1.1]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 7-azabicyclo[4.1.1]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 7-azabicyclo[4.1.1]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-azabicyclo[4.1.1]octane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This configuration imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

methyl 7-azabicyclo[4.1.1]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-5-3-2-4-7(6-9)10-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBTZHQOSQDNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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